

Commercial Production of Diethylaluminum Chloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Diethyl aluminum chloride

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Abstract

This technical guide provides a comprehensive overview of the principal commercial methods for the production of Diethylaluminum chloride (DEAC), a critical organoaluminum compound with significant industrial applications. As a key component in Ziegler-Natta catalyst systems, DEAC is fundamental to the production of polyolefins and synthetic rubbers.[1][2][3] This document delves into the core chemical synthesis routes, including redistribution reactions and processes involving organozinc intermediates. Each method is analyzed from a technical standpoint, outlining the underlying chemical principles, detailed process protocols, and critical operational parameters. Furthermore, this guide addresses the stringent safety protocols necessitated by the pyrophoric and reactive nature of DEAC, details industrial-scale purification techniques, and discusses by-product management and quality control methodologies. This guide is intended for researchers, chemical engineers, and professionals in the fields of catalyst development and polymer science who require a deep, field-proven understanding of DEAC manufacturing.

Introduction to Diethylaluminum Chloride (DEAC)

Diethylaluminum chloride, with the chemical formula $(C_2H_5)_2AlCl$, is a colorless, highly reactive, and pyrophoric liquid that ignites spontaneously upon contact with air.[2][4] It is typically handled as a neat liquid or as a solution in hydrocarbon solvents.[1] Structurally, DEAC exists as a dimer, $[(C_2H_5)_2AlCl]_2$, with chlorine atoms bridging the two aluminum centers, allowing each aluminum atom to achieve a tetrahedral geometry and satisfy the octet rule.[1]

The primary industrial significance of DEAC lies in its role as a co-catalyst in Ziegler-Natta polymerization processes for olefins like ethylene and propylene.[1] It is also utilized in the synthesis of other organometallic compounds and as a Lewis acid in various organic reactions.[1][5] The major global producers and suppliers of DEAC include companies such as BASF SE, The Dow Chemical Company, and Albemarle Corporation.[6] Given its hazardous properties, the commercial production, storage, and handling of DEAC are governed by strict safety and engineering controls.[2]

Principal Commercial Production Methodologies

The commercial synthesis of Diethylaluminum chloride is primarily achieved through a few well-established routes. The choice of a particular method is often dictated by the availability and cost of raw materials, desired purity of the final product, and the capability to manage specific reaction conditions and by-products.

Redistribution (Comproportionation) Reactions

Redistribution reactions, also known as comproportionation or reproporation, are a common and direct method for producing DEAC. These reactions involve the exchange of alkyl and halide ligands between different organoaluminum compounds to yield the desired product.

This is a widely used industrial method that involves the reaction of two moles of triethylaluminum with one mole of aluminum trichloride.[1]

Chemical Equation: $2 (\text{C}_2\text{H}_5)_3\text{Al} + \text{AlCl}_3 \rightarrow 3 (\text{C}_2\text{H}_5)_2\text{AlCl}$

Process Rationale: This reaction provides a direct and atom-economical route to DEAC, provided that high-purity triethylaluminum and aluminum trichloride are available. The reaction is driven by the thermodynamic stability of the resulting DEAC dimer.

Experimental Protocol: TEA and AlCl_3 Redistribution

- **Reactor Preparation:** A glass-lined or stainless steel reactor, equipped with a robust agitation system, a heating/cooling jacket, and connections for inert gas blanketing (typically nitrogen or argon), is rendered completely dry and oxygen-free by purging with the inert gas.

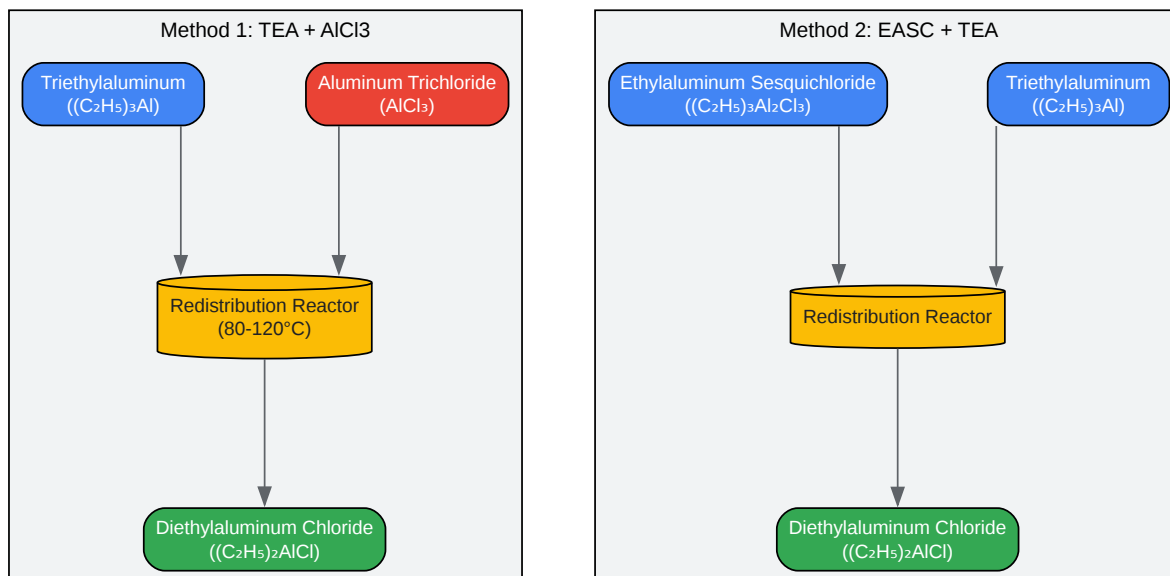
- **Reagent Charging:** Anhydrous triethylaluminum (TEA) is charged into the reactor under a positive pressure of inert gas.
- **Controlled Addition:** Finely powdered anhydrous aluminum trichloride (AlCl_3) is added portion-wise to the stirred TEA. The reaction is exothermic, and the addition rate is carefully controlled to maintain the desired reaction temperature, typically in the range of 80-120°C.
- **Reaction and Aging:** After the complete addition of AlCl_3 , the reaction mixture is held at the target temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
- **Purification:** The crude DEAC is then purified, typically by vacuum distillation, to separate it from any unreacted starting materials or side products.^{[7][8]}

Another redistribution approach involves reacting ethylaluminum sesquichloride ($(\text{C}_2\text{H}_5)_3\text{Al}_2\text{Cl}_3$) with triethylaluminum.^[1] EASC itself is a mixture of ethylaluminum dichloride (EADC) and DEAC, often produced by the reaction of aluminum with ethyl chloride.^[9]

Chemical Equation: $(\text{C}_2\text{H}_5)_3\text{Al}_2\text{Cl}_3 + (\text{C}_2\text{H}_5)_3\text{Al} \rightarrow 3 (\text{C}_2\text{H}_5)_2\text{AlCl}$

Process Rationale: This method is advantageous when EASC is an available intermediate. It essentially enriches the DEAC content of the EASC mixture by reacting the more chlorine-rich EADC component with the ethyl groups from TEA.

Diagram: Redistribution Synthesis of DEAC

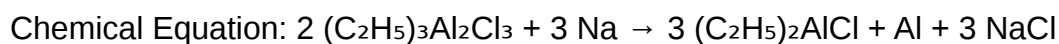


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Caption: Redistribution pathways for DEAC synthesis.

Production from Ethylaluminum Sesquichloride (EASC) via Reduction

This method involves the chemical reduction of EASC using an alkali metal, typically sodium.



Process Rationale: This process converts the mixture of EADC and DEAC found in EASC into primarily DEAC, with the formation of solid by-products. The advantage is the utilization of EASC, which can be a readily available starting material. However, the handling of molten sodium and the separation of the product from solid by-products present significant engineering challenges.

Experimental Protocol: Reduction of EASC with Sodium

- **Reactor Setup:** A specialized reactor capable of handling molten metals and vigorous stirring is purged with an inert gas.
- **Charging EASC:** Ethylaluminum sesquichloride is charged into the reactor and heated to approximately 175°C.[10]
- **Sodium Addition:** Molten sodium is added to the vigorously stirred EASC over a controlled period (e.g., 30 minutes).[10] The temperature is maintained in the range of 155-190°C.[10]
- **Reaction:** The mixture is held at this temperature for about an hour to ensure complete reaction.[10]
- **Product Recovery:** The DEAC product is recovered by vacuum distillation directly from the reaction mixture, leaving behind the solid by-products (aluminum and sodium chloride).[10] The use of a slight excess of EASC can help in draining the voluminous solid by-products from the reactor.[10]

Production via Organozinc Intermediates

Processes involving zinc compounds offer an alternative to the direct use of other organoaluminum reagents.

This method, detailed in several patents, involves the reaction of aluminum trichloride with a pre-formed ethyl zinc halide.[9][11][12]

Chemical Equation (using Ethyl Zinc Bromide): $\text{AlCl}_3 + 2 \text{C}_2\text{H}_5\text{ZnBr} \rightarrow (\text{C}_2\text{H}_5)_2\text{AlCl} + 2 \text{ZnBrCl}$

Process Rationale: This process avoids the direct use of highly pyrophoric triethylaluminum as a primary raw material. It is a single-stage process that can produce DEAC in high yields.[9] However, it requires the initial synthesis of the ethyl zinc halide.

Experimental Protocol: AlCl_3 with Ethyl Zinc Halide

- **Ethyl Zinc Halide Synthesis:**

- A reactor is charged with an inert hydrocarbon solvent (e.g., cyclohexane) and finely divided zinc or a zinc-copper alloy.[\[11\]](#)[\[12\]](#)
- An ethyl halide (e.g., ethyl bromide, often with a small amount of ethyl iodide as an initiator) is added to start the reaction, forming a suspension of ethyl zinc halide.[\[11\]](#)
- Reaction with AlCl_3 :
 - Aluminum trichloride is added to the ethyl zinc halide suspension. A slight excess of the ethyl zinc halide (e.g., 2.05 to 2.20 moles per mole of AlCl_3) is often used.[\[9\]](#)
 - The mixture is heated to a temperature between 60°C and 250°C to drive the reaction.[\[9\]](#)[\[12\]](#)
- Product Isolation: The DEAC formed is distilled from the reaction mixture, often under reduced pressure.[\[12\]](#) A yield of 91% based on the aluminum trichloride has been reported.[\[9\]](#)

A detailed industrial process has been described involving the reaction of triethylaluminum with zinc chloride, followed by a series of distillations.[\[13\]](#)

Chemical Equation: $2 (\text{C}_2\text{H}_5)_3\text{Al} + \text{ZnCl}_2 \rightarrow 2 (\text{C}_2\text{H}_5)_2\text{AlCl} + (\text{C}_2\text{H}_5)_2\text{Zn}$

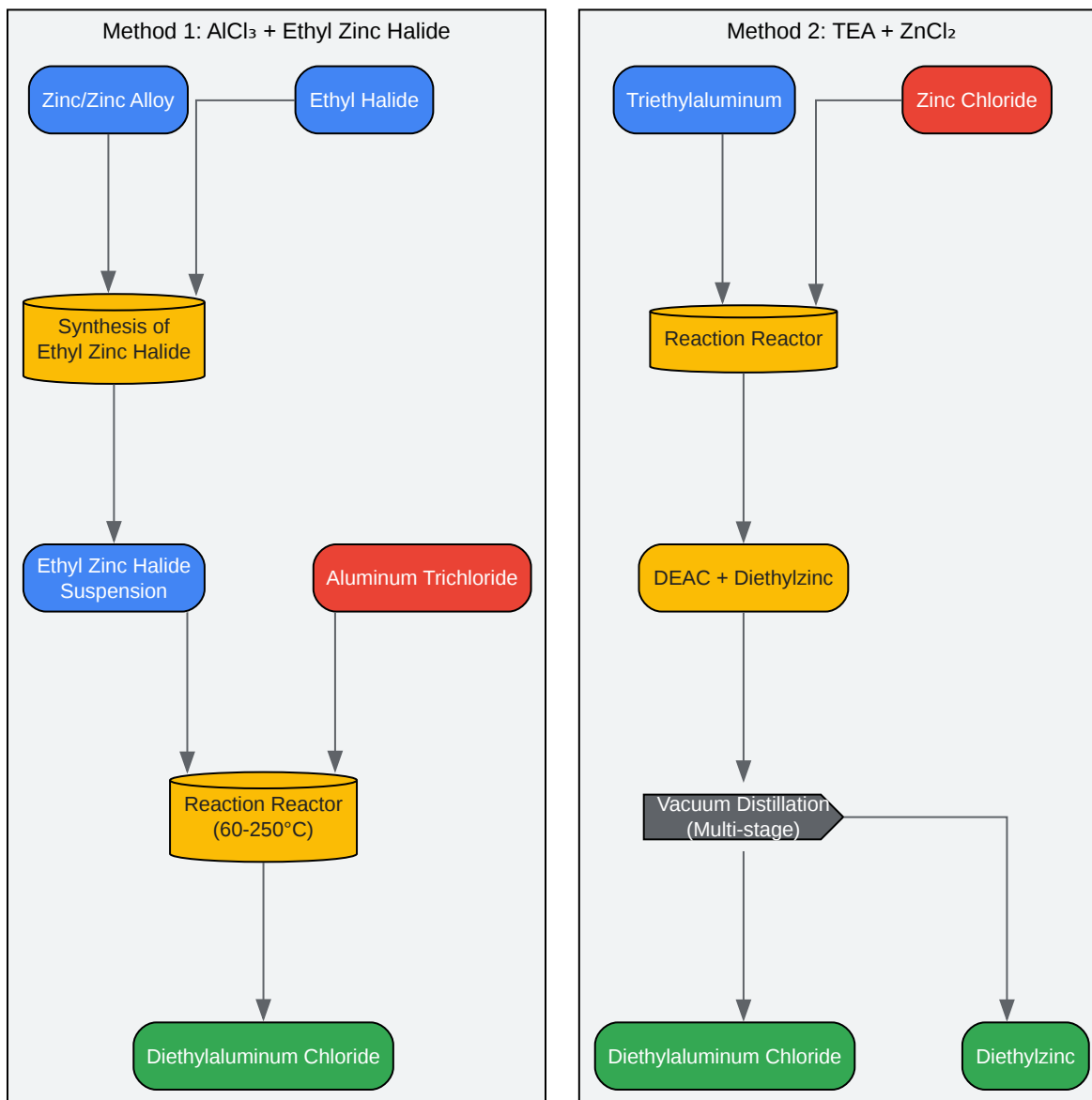
Process Rationale: This process produces DEAC along with diethylzinc, another valuable organometallic compound, which can be separated and sold. This co-production can enhance the economic viability of the process.

Experimental Protocol: TEA with Zinc Chloride

- Reaction:
 - A carbon steel reactor is purged with nitrogen. 2300 kg of triethylaluminum is charged into the reactor.[\[13\]](#)
 - While stirring, 1400 kg of zinc chloride is added over 10 hours.[\[13\]](#)
 - The mixture is stirred for an additional 2 hours after the addition is complete.[\[13\]](#)

- Distillation and Separation:
 - The reaction product is transferred to a distillation unit with a sieve plate column.[\[13\]](#)
 - A series of vacuum distillations are performed to separate diethylzinc from DEAC. For instance, a first distillation at 30 torr and a temperature ramp from 30°C to 90°C can yield high-purity diethylzinc.[\[13\]](#)
 - Subsequent distillations at specific pressures and temperatures isolate the DEAC. A final distillation at 27 torr and a tank temperature of 144-149°C can yield DEAC with a zinc concentration of less than 10 ppm.[\[13\]](#)

Diagram: Zinc-Based Synthesis of DEAC



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